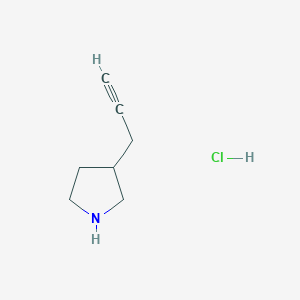

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Molecular Weight : 189.64 g/mol .

- InChI Code : InChI=1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrolidine ring with a prop-2-yn-1-yl substituent. The presence of the carboxylic acid group suggests potential reactivity and biological activity . For a visual representation, refer to the NIST Chemistry WebBook .

Physical And Chemical Properties Analysis

Scientific Research Applications

Research Chemicals

“3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride” is used in the field of research chemicals . It’s a part of a wide range of substances used by scientists for medical and scientific research purposes .

Pharmaceutical Testing

This compound is used for pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical testing .

Visible-light-induced Oxidative Formylation

It’s used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . This process is developed to afford the corresponding formamides in good yields under mild conditions .

Synthesis of Imidazo[1,2-a]pyridines

“3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride” is used in the synthesis of imidazo[1,2-a]pyridines . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Synthon in Sonogashira Cross-Coupling Reactions

The title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Mechanism of Action

Target of Action

This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .

Mode of Action

It has been suggested that both the starting material and the product act as photosensitizers . This means that they can absorb light and transfer energy to other molecules, which can lead to various chemical reactions .

Biochemical Pathways

It has been suggested that the compound may generate reactive oxygen species such as singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive species can play an important role in various biochemical reactions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

As research progresses, more information about the specific effects of this compound at the molecular and cellular level will likely become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride. For instance, the compound is typically stored at room temperature , which can affect its stability and potency. Furthermore, the compound’s interaction with light suggests that light exposure could potentially influence its activity .

properties

IUPAC Name |

3-prop-2-ynylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-3-7-4-5-8-6-7;/h1,7-8H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDBEODLVKLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909317-25-4 |

Source

|

| Record name | 3-(prop-2-yn-1-yl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)

![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)

![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2964694.png)

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)